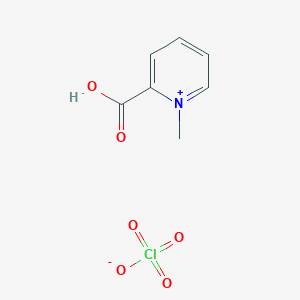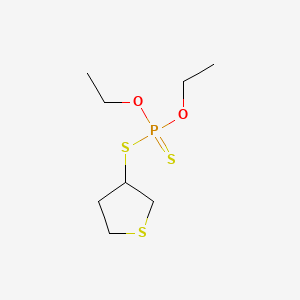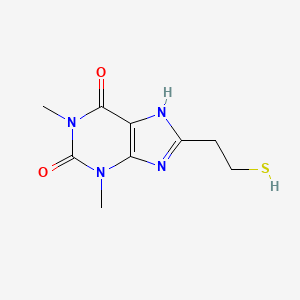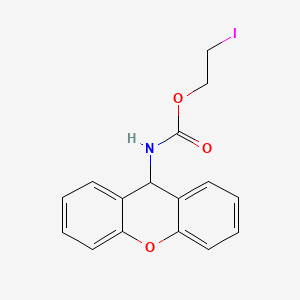
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol is an organic compound characterized by its complex structure, which includes phenyl groups, ethynyl groups, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the enyne: This can be achieved through a coupling reaction between a phenylacetylene derivative and a suitable halide.
Addition of the phenyl groups: This step might involve the use of Grignard reagents or organolithium reagents to introduce the phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol or alkane derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-diphenyl-1-pentene: A simpler compound with similar phenyl groups but lacking the ethynyl and hydroxyl groups.
1,5-diphenyl-3-pentyn-1-ol: Similar structure but with different positioning of the functional groups.
Propriétés
Numéro CAS |
5394-80-9 |
|---|---|
Formule moléculaire |
C25H18O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C25H18O/c26-25(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19,26H/b19-16+ |
Clé InChI |
JJQDIWJXVDJXRH-KNTRCKAVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)







